N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide
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Overview
Description
N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide is a synthetic organic compound that belongs to the class of phenoxyacetamides These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide typically involves the following steps:
Formation of the Phenoxyacetamide Backbone: This can be achieved by reacting 3-(2-methylpropoxy)phenol with chloroacetyl chloride in the presence of a base such as triethylamine.
Introduction of the Chlorophenyl Group: The intermediate product is then reacted with 3-chloroaniline under suitable conditions to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide: can be compared with other phenoxyacetamides, such as:
Uniqueness
The uniqueness of this compound lies in its specific structural arrangement, which may confer distinct chemical and biological properties compared to its analogs. This can include differences in reactivity, stability, and biological activity.
Properties
IUPAC Name |
N-(3-chlorophenyl)-2-[3-(2-methylpropoxy)phenoxy]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-13(2)11-22-16-7-4-8-17(10-16)23-12-18(21)20-15-6-3-5-14(19)9-15/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPJEOHDFCEVPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC(=CC=C1)OCC(=O)NC2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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